5-Propoxypent-1-yne
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Overview
Description
5-Propoxypent-1-yne is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond Its molecular formula is C8H14O, and it features a propoxy group attached to a pent-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propoxypent-1-yne can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 5-bromopent-1-yne with propanol in the presence of a strong base such as sodium hydride (NaH) or sodium amide (NaNH2). The reaction typically proceeds under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Propoxypent-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3) to form carboxylic acids or ketones.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst (Pd/C) can yield the corresponding alkane.
Substitution: The terminal alkyne hydrogen can be substituted with various functional groups using reagents like sodium amide (NaNH2) followed by alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, O3
Reduction: H2, Pd/C
Substitution: NaNH2, alkyl halides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Alkyl-substituted alkynes
Scientific Research Applications
5-Propoxypent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Propoxypent-1-yne involves its reactivity due to the presence of the carbon-carbon triple bond. This bond is highly polarized, making the compound susceptible to nucleophilic attack. The propoxy group can also participate in various chemical reactions, further enhancing the compound’s versatility. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Butyne: A simpler alkyne with a shorter carbon chain.
1-Hexyne: An alkyne with a similar structure but without the propoxy group.
Propargyl alcohol: An alkyne with a hydroxyl group instead of a propoxy group.
Uniqueness: 5-Propoxypent-1-yne is unique due to the presence of the propoxy group, which imparts different chemical properties compared to other alkynes. This functional group allows for a wider range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
88470-18-2 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
5-propoxypent-1-yne |
InChI |
InChI=1S/C8H14O/c1-3-5-6-8-9-7-4-2/h1H,4-8H2,2H3 |
InChI Key |
YSAVBBGBLWMCLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCCC#C |
Origin of Product |
United States |
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